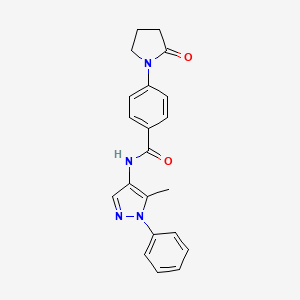![molecular formula C18H15ClFN3O B7663194 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound is a highly specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is a key regulator of ion transport across epithelial membranes. In
Wirkmechanismus
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 exerts its pharmacological effects by specifically targeting the this compound protein. This protein is a chloride ion channel that is located on the surface of epithelial cells in the lungs, pancreas, and other organs. In patients with cystic fibrosis, mutations in the this compound gene lead to the production of a defective this compound protein that is unable to function properly. This compound inhibitor-172 binds to a specific site on the this compound protein and blocks its activity, which can help to restore normal ion transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of cystic fibrosis, this compound inhibitor-172 has been shown to improve lung function, reduce airway inflammation, and decrease bacterial colonization. In vitro studies have also demonstrated that this compound inhibitor-172 can inhibit the growth of several bacterial species that are commonly associated with cystic fibrosis infections.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has several advantages for use in lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it a valuable tool for studying the function of this protein in various cellular and physiological contexts. However, there are also some limitations to the use of this compound inhibitor-172 in lab experiments. Its specificity for the this compound protein means that it may not be effective for studying other ion channels or transporters that are involved in epithelial ion transport. Additionally, the high potency of this compound inhibitor-172 may make it difficult to use at low concentrations or in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of this compound in clinical settings. Another potential direction is the investigation of the effects of this compound inhibitor-172 on other cell types or physiological systems, such as the gastrointestinal tract or the reproductive system. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of this compound inhibitor-172 in patients with cystic fibrosis.
Synthesemethoden
The synthesis of 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 3-chloro-2-fluorobenzoic acid, 3-(1-ethylimidazol-2-yl)aniline, and thionyl chloride. The reaction proceeds through several steps, including the formation of an amide intermediate and subsequent chlorination and fluorination steps. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the function of the this compound protein, leading to the accumulation of thick, sticky mucus in the lungs and other organs. This compound inhibitor-172 has been shown to specifically inhibit the function of the this compound protein, which can help to restore normal ion transport across epithelial membranes and improve lung function in patients with cystic fibrosis.
Eigenschaften
IUPAC Name |
3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c1-2-23-10-9-21-17(23)12-5-3-6-13(11-12)22-18(24)14-7-4-8-15(19)16(14)20/h3-11H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSGEIWHGAXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
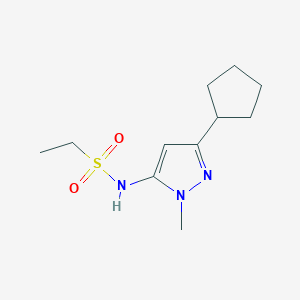
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
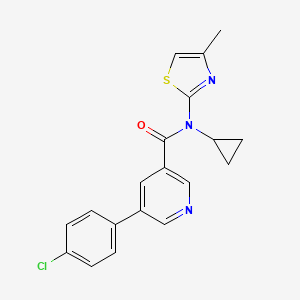
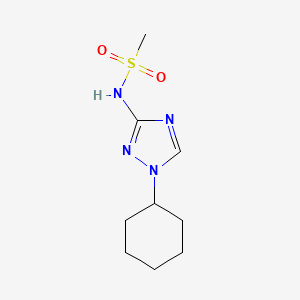
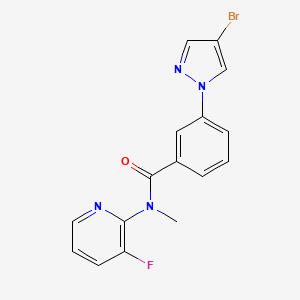
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
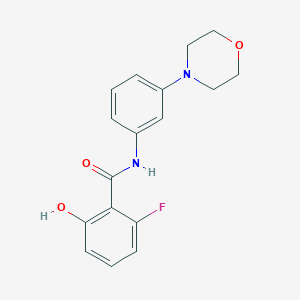
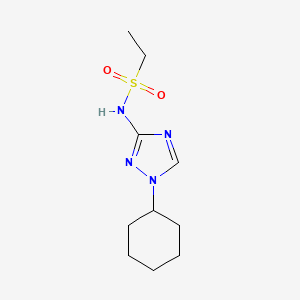
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
